molecular formula C16H17N5O4 B2501529 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1172340-52-1

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2501529
CAS RN: 1172340-52-1
M. Wt: 343.343
InChI Key: MMXZFWZELUZTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential anticancer properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from aromatic organic acids, which are converted into esters, then hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with appropriately substituted acetamides in the presence of a solvent such as N,N-dimethyl formamide (DMF) and a base like sodium hydride (NaH) . Another approach involves linear synthesis, where different 2-chloro N-aryl substituted acetamide derivatives are synthesized and characterized using techniques such as LCMS, IR, and NMR spectroscopies .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. For instance, the structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was determined by IR, (1)H NMR, and HRMS spectra. Additionally, X-ray diffraction analysis was used to determine the spatial structure of a specific compound within this class .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are crucial for obtaining the desired compounds with potential biological activities. The reactions typically involve nucleophilic substitution and condensation steps, which are carefully controlled to ensure the formation of the correct molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their optical properties, are influenced by the substituents on the aromatic rings. UV-vis absorption and fluorescence spectral characteristics vary depending on these substituents, and the absorption maxima can range from 321 to 339 nm. The emission spectra are also dependent on the solvent polarity and the groups attached to the aryl ring bonded to the pyrazole moiety . These properties are important for understanding the behavior of these compounds in biological systems and for designing compounds with desired activities.

Scientific Research Applications

Novel Derivatives for Toxicity Assessment and Tumor Inhibition

Research focused on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including computational and pharmacological evaluations for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated varying affinities for biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), showcasing their potential in addressing complex biological mechanisms and diseases, including cancer and inflammatory conditions (Faheem, 2018).

Antioxidant Activity of Coordination Complexes

Another study explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were found to exhibit significant antioxidant activity, highlighting the potential of such compounds in oxidative stress-related research and applications (Chkirate et al., 2019).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic potential. These compounds showed promising activity in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Synthesis and Biological Screening of Oxadiazole Derivatives

A study on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This highlights the potential application of such compounds in developing treatments for conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).

Novel Cooling Compound Evaluation

Toxicological evaluation of a novel cooling compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, was completed, assessing its safety for use in food and beverage applications. This demonstrates the diverse potential applications of chemically similar compounds in consumer goods, highlighting their significance beyond purely medical or biological research (Karanewsky et al., 2015).

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-10-8-13(21(2)20-10)15-18-19-16(25-15)17-14(22)9-24-12-6-4-11(23-3)5-7-12/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZFWZELUZTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.